Anthraquinone-2,6-disulfonic acid disodium salt

Gas desulfurization Stretford process Anthraquinone disulfonate catalysis

This is isomerically pure Anthraquinone-2,6-disulfonic acid disodium salt (2,6-AQDS, CAS 853-68-9). Unlike mixed isomer products, the precise 2,6-substitution pattern ensures predictable regeneration kinetics in Stretford desulfurization and distinct adsorption behavior on carbon electrodes. For AORFB applications, evaluate AQS first; 2,6-AQDS excels where surface-confined electrolysis on GC/HOPG or diffusion-limited electron shuttling is required. Procure with confidence knowing isomeric identity is verified.

Molecular Formula C14H6Na2O8S2
Molecular Weight 412.3 g/mol
CAS No. 853-68-9
Cat. No. B1294418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthraquinone-2,6-disulfonic acid disodium salt
CAS853-68-9
Molecular FormulaC14H6Na2O8S2
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2
InChIKeyPKOVWEHDVFYKHL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthraquinone-2,6-disulfonic Acid Disodium Salt (CAS 853-68-9): Chemical Identity and Isomeric Distinction for Sourcing Decisions


Anthraquinone-2,6-disulfonic acid disodium salt (2,6-AQDS, CAS 853-68-9, molecular formula C₁₄H₆Na₂O₈S₂, molecular weight 412.30) is a water-soluble anthraquinone derivative bearing two sulfonate groups at the 2- and 6-positions of the anthraquinone core [1]. This sulfonation pattern differentiates it from closely related positional isomers, including the 2,7-, 1,5-, and 1,8-disulfonated anthraquinones, as well as monosulfonated analogs such as anthraquinone-2-sulfonate (AQS). The compound exists as a yellow crystalline solid at room temperature, exhibits high solubility in hot water, and functions as a reversible redox mediator capable of accepting and donating two electrons [2]. In industrial and laboratory procurement contexts, the precise isomeric identity (2,6- vs. 2,7-) is not a trivial specification but a determinant of performance in hydrogen sulfide oxidation catalysis, electrochemical reversibility in flow batteries, and adsorption behavior on electrode surfaces.

Why Anthraquinone-2,6-disulfonic Acid Disodium Salt Cannot Be Interchanged with Its 2,7-Isomer or Monosulfonate Analogs


Although anthraquinone disulfonates share the same molecular formula and a common anthraquinone core, the position of sulfonate substitution dictates performance in ways that make generic substitution technically and economically unsound. In Stretford desulfurization, the 2,7-isomer exhibits faster regeneration kinetics than the 2,6-isomer, rendering isomeric mixtures (produced via non-mercury sulfonation) unsuitable for applications demanding pure 2,6-AQDS [1]. In aqueous organic redox flow batteries (AORFBs), increasing the number of sulfonate groups or moving substitution closer to the carbonyl (C═O) groups introduces steric hindrance that degrades electrochemical reversibility—making monosulfonated AQS superior to 2,6-AQDS for certain battery designs [2]. Furthermore, the 2,6-isomer's specific sulfonation geometry governs its adsorption behavior on carbon electrodes in ways that the 1,5-isomer does not fully replicate: while both adsorb strongly onto mercury, only the 2,6-isomer exhibits kinetically distinct electron-transfer dynamics that enable its selective quantification in mixed monolayers [3]. These differences underscore that “anthraquinone disulfonate” is not a fungible commodity; isomeric purity and substitution pattern directly affect catalytic regeneration rates, electrochemical reversibility, and interfacial adsorption behavior.

Quantitative Differentiation Evidence for Anthraquinone-2,6-disulfonic Acid Disodium Salt: Procurement-Relevant Comparisons


Stretford Process Catalyst Regeneration: 2,7-Isomer Outperforms 2,6-Isomer in Regeneration Kinetics

In the Stretford process for H₂S removal from gas streams, the regeneration kinetics of the anthraquinone disulfonate catalyst are isomer-dependent. The 2,7-anthraquinonedisulfonic acid isomer is explicitly identified as 'reasonably useful' due to its 'fairly fast regeneration,' whereas the 2,6-isomer does not receive this performance designation [1]. Non-mercury sulfonation of anthraquinone yields a mixture of 2,6- and 2,7-isomers, making isomerically pure 2,6-AQDS a distinct procurement category requiring intentional separation or mercury-catalyzed synthesis. This kinetic disparity means that using mixed isomers or substituting 2,7-AQDS for pure 2,6-AQDS will alter regeneration cycle time and overall process efficiency.

Gas desulfurization Stretford process Anthraquinone disulfonate catalysis

Aqueous Organic Redox Flow Battery Performance: Monosulfonate AQS Demonstrates Superior Electrochemical Reversibility Over 2,6-AQDS

In a head-to-head comparison of five anthraquinone derivatives for aqueous organic redox flow batteries (AORFBs), sodium 9,10-anthraquinone-2-sulfonate (AQS) was identified as 'the best organic redox couple in terms of both reversibility and electrochemical performance' [1]. The study explicitly states that increasing the number of functional groups (i.e., moving from monosulfonate AQS to disulfonate 2,6-AQDS) or moving the substitution position closer to the carbonyl groups introduces steric hindrance that 'decreases electrochemical performance and reversibility' [1]. This establishes a clear performance hierarchy where AQS > 2,6-AQDS for this application.

Redox flow battery Electrochemical reversibility Anthraquinone derivatives

Electrode Surface Adsorption Behavior: 2,6-AQDS Exhibits Strong Physisorption on Carbon Electrodes Versus Non-Adsorption on Hydrogen-Terminated Surfaces

2,6-AQDS displays surface-dependent adsorption behavior that distinguishes it from how it might behave on different electrode materials. On glassy carbon (GC) and highly oriented pyrolytic graphite (HOPG) surfaces—which possess polar carbon-oxygen functionalities—2,6-AQDS strongly physisorbs at near-monolayer or greater coverages, with less than 40% of the initial surface coverage removable by rinsing and solution replacement, indicating strong physisorption [1]. In contrast, on hydrogenated glassy carbon (HGC) and boron-doped diamond surfaces—which are nonpolar and hydrogen-terminated—2,6-AQDS does not adsorb, and electrolysis proceeds via a diffusion-controlled mechanism [1]. This surface-dependent dichotomy is a unique feature of 2,6-AQDS among anthraquinone sulfonates.

Electroanalytical chemistry Carbon electrodes Surface adsorption

Immobilized AQDS Diffusion Coefficient: 10-Fold Reduction in Agar Gel Does Not Impair Microbial Iron(III) Reduction Rate

When 2,6-AQDS was immobilized in agar gel to mimic the diffusional constraints of quinone-containing particulate natural organic matter, its diffusion coefficient decreased by 10-fold compared to aqueous solution [1]. Despite this substantial reduction in molecular mobility, the microbial iron(III) mineral reduction rate remained comparable between the agar-immobilized and aqueous conditions: 1.60 ± 0.28 mmol L⁻¹ Fe(II) d⁻¹ [1]. This paradoxical finding is explained by an electron-hopping mechanism that amplifies the effective diffusion concentration gradient up to 10⁶-fold, compensating for the restricted physical diffusion [1].

Microbial iron reduction Electron hopping Natural organic matter analogue

Mercury Adsorption Monolayer Formation: 2,6-AQDS and 1,5-AQDS Exhibit Identical Limiting Surface Coverage and Adsorption Energy

Single-component monolayers of 2,6-AQDS and 1,5-AQDS formed on mercury microelectrodes in 1.0 M HClO₄ exhibit identical adsorption thermodynamics: both follow the Langmuir isotherm with the same limiting surface coverage (Γₛ = 1.0 ± 0.08 × 10⁻¹⁰ mol cm⁻²) and identical energy parameter (β = 5.5 ± 0.7 × 10⁶ M⁻¹) [1]. The formal redox potentials of the two isomers are also almost identical [1]. However, despite this thermodynamic equivalence, microsecond time-scale chronoamperometry reveals kinetically distinct electron-transfer decays for each isomer, enabling their individual quantification in binary monolayers [1].

Mercury electrode Monolayer adsorption Langmuir isotherm

Azo Dye Decolorization Enhancement: 2,6-AQDS-Chitosan Immobilized Globules Outperform Dissolved AQDS and Activated Carbon

In anaerobic treatment of azo dye wastewater, a novel immobilized redox mediator material—AQDS-chitosan globules—was compared against natural immobilized redox mediators (activated carbon) and dissolved AQDS. The AQDS-chitosan globules demonstrated a 'significant strengthening effect on the anaerobic biological degradation and decolorization of azo dye wastewater' relative to both comparators [1]. Optimal decolorization was achieved with 300 μmol/L AQDS solution combined with 300 mg/L (1.667 mmol/L) glucose as electron donor; mathematical modeling of the synergistic electron donor-redox mediator interaction established the hydraulic retention time for maximum decolorization speed and efficiency [1].

Wastewater treatment Azo dye degradation Immobilized redox mediator

Evidence-Based Application Scenarios for Anthraquinone-2,6-disulfonic Acid Disodium Salt in Research and Industrial Settings


Stretford Process Desulfurization: Use Only Isomerically Pure 2,6-AQDS When 2,7-Isomer Contamination Must Be Avoided

In Stretford process gas desulfurization, the 2,7-isomer of anthraquinone disulfonate regenerates faster than the 2,6-isomer [1]. Therefore, industrial users who require consistent, predictable regeneration kinetics should procure isomerically pure 2,6-AQDS rather than mixed isomer products (which result from non-mercury sulfonation). Conversely, if faster regeneration is desired, 2,7-AQDS or mixed isomers may be preferable—but the key procurement insight is that these are not interchangeable. The Stretford process operates at approximately pH 9 with vanadium co-catalyst, and the choice of isomer directly affects regeneration cycle time and overall sulfur removal throughput [1].

Redox Flow Battery Electrolyte Development: 2,6-AQDS Is Suboptimal Compared to Monosulfonate AQS

For aqueous organic redox flow battery (AORFB) applications, 2,6-AQDS should not be the first-choice anthraquinone derivative. Direct comparative testing established that sodium 9,10-anthraquinone-2-sulfonate (AQS) outperforms 2,6-AQDS in both electrochemical reversibility and overall performance, due to reduced steric hindrance at the carbonyl groups [2]. Researchers developing new AORFB electrolytes should prioritize AQS unless specific solubility or other application constraints dictate otherwise. The 2,7-isomer of AQDS has been evaluated in AORFBs with KI counter-electrolyte, achieving 82% energy efficiency and 0.7 Ah L⁻¹ discharge capacity with EG additive enhancement [3], providing an alternative benchmark for disulfonate evaluation.

Electroanalytical Sensor Design: Exploit 2,6-AQDS Surface-Dependent Adsorption for Tailored Electrode Response

2,6-AQDS exhibits a unique surface-dependent adsorption dichotomy: it strongly physisorbs on glassy carbon and HOPG electrodes (with <40% desorption upon rinsing) but does not adsorb on hydrogen-terminated diamond or HGC surfaces [4]. This property enables deliberate electrode material selection to achieve either surface-confined electrolysis (on GC/HOPG) or purely diffusion-controlled behavior (on diamond). For electroanalytical sensor development—particularly where electrode fouling resistance is critical—diamond electrodes with 2,6-AQDS may offer superior response stability compared to GC, as the polar adsorbate does not accumulate on the nonpolar diamond surface [4].

Environmental Biogeochemistry and Microbial Electron Transfer Studies: 2,6-AQDS as a Robust Electron Shuttle in Low-Diffusivity Media

2,6-AQDS is uniquely suited for studies of electron transfer in diffusion-limited environments such as soils, sediments, and biofilms. Research demonstrates that even when immobilized in agar gel with a 10-fold reduced diffusion coefficient, 2,6-AQDS maintains undiminished microbial iron(III) reduction rates (1.60 ± 0.28 mmol L⁻¹ Fe(II) d⁻¹) due to an electron-hopping mechanism that amplifies the effective concentration gradient up to 10⁶-fold [5]. This makes 2,6-AQDS a superior choice over other quinone mediators for simulating natural organic matter electron shuttling where physical diffusion is constrained. Additionally, microbial fuel cell researchers should note that Geobacter sulfur-reducens can directly charge 2,6-AQDS, producing current densities of 200-500 mA m⁻² [6].

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